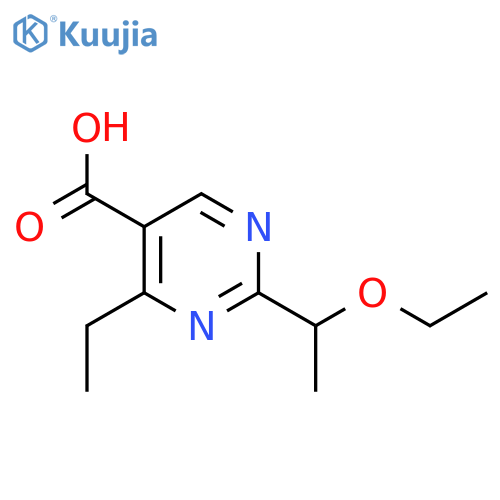Cas no 1339094-68-6 (5-Pyrimidinecarboxylic acid, 2-(1-ethoxyethyl)-4-ethyl-)

1339094-68-6 structure
商品名:5-Pyrimidinecarboxylic acid, 2-(1-ethoxyethyl)-4-ethyl-
CAS番号:1339094-68-6
MF:C11H16N2O3
メガワット:224.256342887878
CID:5274229
5-Pyrimidinecarboxylic acid, 2-(1-ethoxyethyl)-4-ethyl- 化学的及び物理的性質
名前と識別子
-
- 2-(1-ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid
- 5-Pyrimidinecarboxylic acid, 2-(1-ethoxyethyl)-4-ethyl-
-
- インチ: 1S/C11H16N2O3/c1-4-9-8(11(14)15)6-12-10(13-9)7(3)16-5-2/h6-7H,4-5H2,1-3H3,(H,14,15)
- InChIKey: VVKSXEXYJYKWEY-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C)C1N=CC(C(=O)O)=C(CC)N=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 235
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 72.3
5-Pyrimidinecarboxylic acid, 2-(1-ethoxyethyl)-4-ethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-685130-0.05g |
2-(1-ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid |
1339094-68-6 | 0.05g |
$768.0 | 2023-05-29 | ||
| Enamine | EN300-685130-0.1g |
2-(1-ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid |
1339094-68-6 | 0.1g |
$804.0 | 2023-05-29 | ||
| Enamine | EN300-685130-0.25g |
2-(1-ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid |
1339094-68-6 | 0.25g |
$840.0 | 2023-05-29 | ||
| Enamine | EN300-685130-0.5g |
2-(1-ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid |
1339094-68-6 | 0.5g |
$877.0 | 2023-05-29 | ||
| Enamine | EN300-685130-2.5g |
2-(1-ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid |
1339094-68-6 | 2.5g |
$1791.0 | 2023-05-29 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360981-100mg |
2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid |
1339094-68-6 | 98% | 100mg |
¥20260.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360981-50mg |
2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid |
1339094-68-6 | 98% | 50mg |
¥19353.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360981-500mg |
2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid |
1339094-68-6 | 98% | 500mg |
¥23673.00 | 2024-08-09 | |
| Enamine | EN300-685130-10.0g |
2-(1-ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid |
1339094-68-6 | 10g |
$3929.0 | 2023-05-29 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360981-250mg |
2-(1-Ethoxyethyl)-4-ethylpyrimidine-5-carboxylic acid |
1339094-68-6 | 98% | 250mg |
¥18144.00 | 2024-08-09 |
5-Pyrimidinecarboxylic acid, 2-(1-ethoxyethyl)-4-ethyl- 関連文献
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
3. Book reviews
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
1339094-68-6 (5-Pyrimidinecarboxylic acid, 2-(1-ethoxyethyl)-4-ethyl-) 関連製品
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 124-83-4((1R,3S)-Camphoric Acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
